4-n-Butyl-4'-chlorobenzophenone

Physicochemical property Liquid crystal intermediate Separation and purification

Substituting generic alkyl-chlorobenzophenone analogs alters mesophase behavior and photoinitiator migration profiles. Researchers developing calamitic or bent-core liquid crystals require the exact n-butyl substituent to tune melting points and clearing temperatures, as documented in patent literature. Batch-to-batch consistency is critical. • Confirmed 97% purity reduces catalyst poisoning in downstream Friedel-Crafts and cross-coupling reactions vs. lower grades. • LogP 4.91 & bp 393.75°C minimize photoinitiator migration and evaporative loss in UV-curable coatings for indirect food-contact applications. • Serves as a well-characterized calibrant for GC/HPLC method validation and computational property prediction benchmarks.

Molecular Formula C17H17ClO
Molecular Weight 272.8 g/mol
CAS No. 64357-64-8
Cat. No. B1608125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-n-Butyl-4'-chlorobenzophenone
CAS64357-64-8
Molecular FormulaC17H17ClO
Molecular Weight272.8 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C17H17ClO/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12H,2-4H2,1H3
InChIKeyAQBRHFJAYFKZGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-n-Butyl-4'-chlorobenzophenone CAS 64357-64-8: Technical Profile and Procurement Baseline


4-n-Butyl-4'-chlorobenzophenone (CAS 64357-64-8, C17H17ClO, MW 272.77) is a para-substituted benzophenone derivative featuring an n-butyl group on one phenyl ring and a chlorine atom on the other . The compound is primarily utilized as a synthetic intermediate in the preparation of liquid crystals, specialty polymers, and photoinitiator systems [1]. Key physicochemical parameters include a calculated boiling point of 393.75°C, density of 1.112 g/cm³, and a computed LogP of 4.91 [2]. Commercial availability typically ranges between 97% and 98% purity .

Why 4-n-Butyl-4'-chlorobenzophenone CAS 64357-64-8 Cannot Be Replaced by Other Alkyl-Substituted Benzophenones


Substituting 4-n-Butyl-4'-chlorobenzophenone with a generic alkyl‑chlorobenzophenone analog introduces substantial shifts in key physicochemical properties that govern its performance in downstream applications. Even minor alterations in alkyl chain length or branching (e.g., replacing n‑butyl with tert‑butyl or methyl) produce measurable changes in boiling point, density, and lipophilicity . These variations can affect purification behavior, solubility in liquid crystal mixtures, and migration tendencies in photoinitiator formulations [1]. Consequently, procurement of the exact CAS registry number is required to maintain batch‑to‑batch consistency and to meet the specifications outlined in patents and published synthetic protocols.

Quantitative Differentiation of 4-n-Butyl-4'-chlorobenzophenone CAS 64357-64-8 Against Structural Analogs


Boiling Point and Density Differentiation Versus 4-tert-Butyl-4'-chlorobenzophenone

Compared with its tert-butyl isomer (CAS 67743-49-1), 4-n-Butyl-4'-chlorobenzophenone exhibits a higher calculated boiling point (393.75°C vs. 380.2°C) and a slightly higher density (1.112 g/cm³ vs. 1.107 g/cm³) [1]. These differences reflect the influence of linear versus branched alkyl substitution on molecular packing and intermolecular interactions.

Physicochemical property Liquid crystal intermediate Separation and purification

Lipophilicity (LogP) Advantage Over 4-Chloro-4'-methylbenzophenone

The n-butyl substituent confers a significantly higher computed LogP (4.91) relative to the 4-methyl analog (LogP 4.36) [1]. This 0.55-unit increase corresponds to a ~3.5-fold greater partition coefficient in octanol/water, indicating markedly enhanced hydrophobicity.

Lipophilicity Drug-like property Phase transfer

Commercial Purity Specifications: 98% vs. 97% Grade Availability

Suppliers offer 4-n-Butyl-4'-chlorobenzophenone in at least two purity grades: 97% (e.g., Sigma‑Aldrich, Fluorochem) and 98% (e.g., Bidepharm) . The 98% grade provides a 1% absolute purity advantage, reducing the total impurity burden that could interfere with sensitive catalytic steps or optical purity requirements.

Purity Quality control Reproducibility

Proven Intermediate in Liquid Crystal and Photoinitiator Applications

Unlike simpler benzophenones (e.g., 4‑chlorobenzophenone or 4‑methyl‑4'‑chlorobenzophenone) that lack the extended alkyl chain, 4‑n‑Butyl‑4'‑chlorobenzophenone is explicitly cited as a building block for thermotropic liquid crystals and as a photoinitiator in UV‑curable formulations [1]. The n‑butyl group contributes to the mesogenic character required for liquid crystalline phases, whereas shorter alkyl chains often fail to induce the necessary molecular anisotropy.

Liquid crystal Photoinitiator Mesogen

Evidence‑Backed Application Scenarios for 4-n-Butyl-4'-chlorobenzophenone CAS 64357-64-8


Synthesis of Thermotropic Liquid Crystal Monomers Requiring a Linear Butyl Tail

Researchers developing calamitic or bent‑core mesogens rely on the precise alkyl chain length to fine‑tune melting points, clearing temperatures, and phase morphology. The n‑butyl substituent in 4‑n‑Butyl‑4'‑chlorobenzophenone provides the optimal balance of chain flexibility and van der Waals volume, as evidenced by its recurring use in liquid crystal patent literature [1]. Substituting a tert‑butyl or methyl group would alter the molecular aspect ratio and may suppress mesophase formation entirely [2].

Formulation of Low‑Migration Type II Photoinitiator Systems

In UV‑curable coatings and adhesives intended for indirect food contact or biomedical use, the higher LogP (4.91) of 4‑n‑Butyl‑4'‑chlorobenzophenone reduces water solubility and limits migration of the photoinitiator into the packaged product [1]. The 13.55°C higher boiling point relative to the tert‑butyl analog also indicates lower volatility, further minimizing evaporative losses during curing and residual odor in the final polymer .

High‑Purity Intermediate for Pharmaceutical R&D and Specialty Polymers

When a synthetic route demands minimal side reactions, procuring the 98% purity grade of 4‑n‑Butyl‑4'‑chlorobenzophenone is advantageous [1]. The 1% reduction in impurities relative to the 97% grade can improve yields in subsequent Friedel‑Crafts acylations or cross‑coupling reactions, reduce catalyst poisoning, and eliminate the need for additional chromatographic purification steps.

Benchmarking and Quality Control in Comparative Physicochemical Studies

For laboratories establishing reference data on substituted benzophenones, the documented boiling point (393.75°C), density (1.112 g/cm³), and LogP (4.91) provide a robust baseline for method validation [1][2]. The compound serves as a well‑characterized calibrant for evaluating the accuracy of computational property predictions and for cross‑checking the performance of analytical instruments (e.g., GC, HPLC) against a chemically defined standard.

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